Carbamic acid, phenethyl-, isopropyl ester

Thermal stability Physicochemical characterization Process chemistry

Carbamic acid, phenethyl-, isopropyl ester (CAS 63982-24-1), systematically named propan-2-yl N-(2-phenylethyl)carbamate, is a synthetic carbamate ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It belongs to the N-phenethylcarbamate subclass, which has been identified in medicinal chemistry literature as a scaffold producing favourable butyrylcholinesterase (BChE) inhibition and possessing physicochemical properties compatible with central nervous system (CNS) penetration.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 63982-24-1
Cat. No. B13771700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, phenethyl-, isopropyl ester
CAS63982-24-1
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
InChIKeyHZMHUMWAGBXLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamic Acid, Phenethyl-, Isopropyl Ester (CAS 63982-24-1): Chemical Identity and Procurement Context


Carbamic acid, phenethyl-, isopropyl ester (CAS 63982-24-1), systematically named propan-2-yl N-(2-phenylethyl)carbamate, is a synthetic carbamate ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It belongs to the N-phenethylcarbamate subclass, which has been identified in medicinal chemistry literature as a scaffold producing favourable butyrylcholinesterase (BChE) inhibition and possessing physicochemical properties compatible with central nervous system (CNS) penetration [1]. This compound serves as a key reference standard and intermediate for research programs exploring structure-activity relationships (SAR) within carbamate-based cholinesterase inhibitors and CNS-active agents.

Why Generic Substitution of Carbamic Acid, Phenethyl-, Isopropyl Ester Is Not Straightforward


Within the N-phenethylcarbamate series, even minor alterations to the ester alkyl group produce measurable shifts in physicochemical properties, target enzyme inhibition profiles, and biological activity. The isopropyl ester (CAS 63982-24-1) occupies a distinct position relative to its methyl, ethyl, and butyl homologs in terms of boiling point, flash point, and computed lipophilicity. Class-level evidence further indicates that the N-phenethylcarbamate scaffold confers a characteristic bias toward BChE over acetylcholinesterase (AChE) inhibition [1], but the magnitude of this selectivity—and the resultant pharmacokinetic behavior—is modulated by the ester substituent. These quantifiable differences render simple interchange of analogs unreliable for reproducible research or scale-up applications.

Quantitative Differentiation Evidence for Carbamic Acid, Phenethyl-, Isopropyl Ester (CAS 63982-24-1)


Boiling Point and Thermal Stability: Isopropyl Ester vs. Methyl and Ethyl Homologs

The isopropyl ester demonstrates a boiling point of 329.4 °C at 760 mmHg, which is approximately 29 °C higher than the methyl homolog (~300.1 °C at 760 mmHg) and approximately 8 °C higher than the ethyl homolog (321.4 °C at 760 mmHg) [1]. This elevated boiling point indicates greater intermolecular cohesion and thermal stability, a parameter relevant to distillation-based purification and high-temperature reaction conditions. Additionally, the flash point of the isopropyl ester (153 °C) exceeds that reported for the methyl ester (~135.3 °C), suggesting a reduced flammability hazard during handling and storage [1].

Thermal stability Physicochemical characterization Process chemistry

Lipophilicity and CNS Penetration Potential: Isopropyl Ester within the N-Phenethylcarbamate Class

A 2018 structure-activity relationship (SAR) study by Kratky et al. established that N-phenethylcarbamates, as a subclass, produce clearly favourable BChE inhibition and share convenient physicochemical properties for CNS penetration [1]. While this class-level finding encompasses the isopropyl ester, the specific isopropyl substituent confers a computed polar surface area (PSA) of 38.33 Ų and a hydrogen bond donor count of 1, values that fall within the established thresholds for CNS drug-likeness (PSA < 90 Ų; HBD ≤ 3) . The branched isopropyl group provides a steric and lipophilic profile that is distinct from the linear n-butyl chain of TMC-49A, which has been shown to upregulate LDL receptor expression in HepG2 cells [2].

CNS drug discovery Butyrylcholinesterase inhibition Physicochemical profiling

Structural Differentiation from Propham (Isopropyl Phenylcarbamate): Phenethyl vs. Phenyl Substituent

The target compound (CAS 63982-24-1) differs fundamentally from the commercially significant herbicide propham (isopropyl phenylcarbamate, CAS 122-42-9) by the insertion of an ethylene (-CH2CH2-) spacer between the phenyl ring and the carbamate nitrogen. This structural modification converts a phenylcarbamate into a phenethylcarbamate, altering the compound's biological target profile. Propham is a well-characterized mitotic inhibitor that disrupts microtubule organization in plants and has known toxicity profiles from pesticide evaluations [1]. In contrast, the phenethyl extension in the target compound places it within the N-phenethylcarbamate class associated with cholinesterase inhibition and CNS penetration [2]. This spacer insertion increases molecular weight from 179.22 g/mol (propham) to 207.27 g/mol, adds one rotatable bond (from 3 to 4), and is expected to increase lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8) .

Selectivity profiling Carbamate SAR Herbicide vs. pharmaceutical

Isopropyl vs. n-Butyl Ester: Differential Biological Activity in Mammalian Systems

The n-butyl homolog of the target compound, known as TMC-49A (butyl N-phenethylcarbamate), has been identified as a microbial metabolite from Streptomyces sp. AS1345 that enhances LDL receptor synthesis in human hepatoma HepG2 cells [1]. While no direct head-to-head comparison with the isopropyl ester has been published for this assay, the structural distinction lies in the ester alkyl group: the isopropyl ester presents a branched, secondary alkyl group (logP estimated ~2.5-3.0), whereas TMC-49A features a linear n-butyl chain (logP ~3.0-3.5). This difference in branching and lipophilicity is expected to influence membrane partitioning, metabolic stability (esterase susceptibility), and target binding kinetics. The isopropyl ester's steric bulk adjacent to the ester oxygen may confer greater resistance to hydrolytic degradation compared to the less hindered n-butyl chain [2].

LDL receptor upregulation Natural product screening Metabolic disease

BChE vs. AChE Selectivity Profile: N-Phenethylcarbamate Scaffold Advantage Over Non-Phenethyl Carbamates

The Kratky et al. (2018) study provides class-level SAR evidence that N-phenethylcarbamates, as a group, produce 'clearly favourable BChE inhibition' relative to other N-substituted carbamate series evaluated in the same study [1]. The study used Ellman's spectrophotometric method to determine IC50 values against AChE (electric eel) and BChE (equine serum). While individual IC50 values for the isopropyl ester are not reported in the abstract, the class-level effect establishes that the phenethyl substituent on the carbamate nitrogen is a key driver of BChE selectivity. This is particularly relevant because selective BChE inhibition is a recognized strategy for Alzheimer's disease research, where BChE takes over acetylcholine hydrolysis as AChE levels decline [2]. The target compound combines this favourable N-substituent with an isopropyl ester, which may further modulate potency and selectivity.

Cholinesterase selectivity Alzheimer's disease research Enzyme inhibition SAR

Evidence-Driven Application Scenarios for Carbamic Acid, Phenethyl-, Isopropyl Ester (CAS 63982-24-1)


CNS Drug Discovery: Cholinesterase-Targeted Lead Optimization

Based on the class-level SAR evidence that N-phenethylcarbamates produce favourable BChE inhibition and possess CNS-penetrant physicochemical properties [1], the isopropyl ester serves as a strategic intermediate or reference standard for medicinal chemistry programs targeting Alzheimer's disease or other neurodegenerative conditions. Its PSA of 38.33 Ų and single hydrogen bond donor place it well within CNS drug-likeness space, while the isopropyl group offers a balanced lipophilicity profile for blood-brain barrier penetration.

Process Chemistry Development and Scale-Up

The isopropyl ester's elevated boiling point (329.4 °C) and flash point (153 °C) relative to its methyl and ethyl homologs [1] make it the preferred candidate for processes requiring thermal stress, such as distillation purification or high-temperature coupling reactions. Its reduced flammability profile compared to the lower alkyl esters translates to safer handling at pilot and production scales, a key consideration for procurement decisions in industrial settings.

Selectivity Tool Compound for Cholinesterase Biology

For academic and industrial laboratories studying the differential roles of AChE and BChE, the target compound leverages the N-phenethylcarbamate scaffold's established bias toward BChE [1]. This class-level selectivity, combined with the specific steric and electronic properties of the isopropyl ester, makes it a valuable tool for dissecting cholinesterase pharmacology without the confounding herbicidal activity associated with phenylcarbamate analogs such as propham.

Comparative Metabolism and Hydrolytic Stability Studies

The branched isopropyl ester offers a structurally distinct hydrolysis profile compared to linear alkyl esters such as the n-butyl analog TMC-49A [1]. The steric hindrance provided by the secondary isopropyl group at the ester carbonyl is expected to reduce the rate of esterase-mediated cleavage relative to primary alkyl esters, making CAS 63982-24-1 a relevant compound for structure-metabolism relationship studies and for programs requiring extended half-life in biological matrices.

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